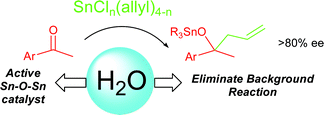On the use of mixtures of organotin species for catalytic enantioselective ketone allylation—a detective story†
Organic & Biomolecular Chemistry Pub Date: 2004-02-05 DOI: 10.1039/B313384B
Abstract
In the presence of enantiopure MTBH2
(![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O)Me takes place with impure Sn(CH2CH
O)Me takes place with impure Sn(CH2CH![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)4
(prepared from
CH2)4
(prepared from ![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)4 yields material of only 35–50% ee. The origin of these effects is the presence of small amounts of the compounds, EtSn(CH2CH
CH2)4 yields material of only 35–50% ee. The origin of these effects is the presence of small amounts of the compounds, EtSn(CH2CH![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)3, ClSn(CH2CH
CH2)3, ClSn(CH2CH![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)3 ClSnEt(CH2CH
CH2)3 ClSnEt(CH2CH![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)2 in the
CH2)2 in the ![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)2 affords crystallographically characterised Sn4(μ3-O)(μ2-Cl)2Cl2Et4(CH2CH
CH2)2 affords crystallographically characterised Sn4(μ3-O)(μ2-Cl)2Cl2Et4(CH2CH![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) CH2)4. Reaction of this latter compound with MTBH2 leads to the most potent
CH2)4. Reaction of this latter compound with MTBH2 leads to the most potent


Recommended Literature
- [1] Fractional Stokes–Einstein–Debye relation and orientational entropy effects in strongly hydrogen-bonded liquid amides
- [2] Correction: Transient coarsening and the motility of optically heated Janus colloids in a binary liquid mixture
- [3] Facile low-temperature synthesis of hematite quantum dots anchored on a three-dimensional ultra-porous graphene-like framework as advanced anode materials for asymmetric supercapacitors†
- [4] Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade†
- [5] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
- [6] Nanoparticle wrapping at small non-spherical vesicles: curvatures at play†
- [7] Inside front cover
- [8] 2003 European Winter Conference on Plasma Spectrochemistry, Garmisch-Partenkirchen, Germany
- [9] Editorial – From nanopores to nanochannels
- [10] Synthesis, post-synthetic modification and stability of a 2D styryl ammonium lead iodide hybrid material†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 137868-52-1









